molecular formula C26H23N3O4S B11177697 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11177697
M. Wt: 473.5 g/mol
InChI Key: VCKFDZRPUAPWKJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a quinoline derivative with an oxazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Formation of the Oxazole Ring: The oxazole ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling Reaction: The final step involves coupling the sulfonylated quinoline derivative with the oxazole precursor under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and oxazole groups may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological and chemical properties compared to other similar compounds. This combination of a quinoline derivative with an oxazole ring is relatively rare and may offer unique advantages in terms of binding affinity and specificity for certain targets.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C26H23N3O4S/c1-18-24(25(28-33-18)20-9-3-2-4-10-20)26(30)27-21-13-15-22(16-14-21)34(31,32)29-17-7-11-19-8-5-6-12-23(19)29/h2-6,8-10,12-16H,7,11,17H2,1H3,(H,27,30)

InChI Key

VCKFDZRPUAPWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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